5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-6(9-13-14-10(12)16-9)15-8-4-2-7(11)3-5-8/h2-6H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVLYUDQSXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944131 | |
| Record name | 5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21520-98-9 | |
| Record name | 5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21520-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chlorophenoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021520989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis begins with the preparation of N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide (2 ), derived from ethyl 2-(2-acetamidophenoxy)acetate (1 ) via hydrazine monohydrate treatment in ethanol. The hydrazide intermediate is critical for subsequent cyclization.
Oxadiazole Ring Formation
The hydrazide (2 ) undergoes cyclization with carbon disulfide (CS₂) in alkaline ethanol under reflux (6 h), followed by acidification with HCl to yield 5-mercapto-1,3,4-oxadiazole derivatives. For the target compound, introducing the 4-chlorophenoxyethyl group requires prior functionalization of the hydrazide with 1-(4-chlorophenoxy)ethyl bromide.
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Reagents : Hydrazide intermediate (3.87 g, 0.017 mol), CS₂ (1.90 g, 0.025 mol), KOH (1.40 g, 0.025 mol).
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Conditions : Reflux in ethanol (50 mL, 6 h), acidification to pH 3–4.
Oxidative Cyclization Using Iodine
Semicarbazone Intermediate
This method involves condensing semicarbazide with 1-(4-chlorophenoxy)ethyl aldehyde to form a semicarbazone intermediate. Iodine acts as an oxidizing agent to facilitate cyclization.
Mechanism :
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Aldehyde (20 ) + semicarbazide (21 ) → semicarbazone (27 ).
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Reagents : Semicarbazone (1 mmol), iodine (2 equiv.), ethanol.
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Conditions : Reflux (12 h), neutralization with NaHCO₃.
Microwave-Assisted Cyclodehydration
Diacylhydrazine Precursor
Diacylhydrazines, synthesized from 1-(4-chlorophenoxy)ethyl carboxylic acid and hydrazine hydrate, undergo cyclodehydration using silica-supported dichlorophosphate under microwave irradiation.
Advantages :
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Reagents : Diacylhydrazine (1 mmol), SiO₂-POCl₃ (1.5 equiv.).
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Conditions : Microwave (300 W, 120°C), 20 min.
Electrochemical Synthesis
Anodic Oxidation of Semicarbazones
Semicarbazones derived from 1-(4-chlorophenoxy)ethyl aldehyde undergo electrochemical oxidation in acetonitrile/LiClO₄ at a platinum electrode.
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Reagents : Semicarbazone (0.1 M), LiClO₄ (0.1 M), Pt electrodes.
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Conditions : Constant potential (1.2 V), room temperature.
Palladium-Catalyzed Annulation
Coupling of Isocyanides and Hydrazides
A Pd-catalyzed method couples 1-(4-chlorophenoxy)ethyl isocyanide (32 ) with hydrazides (31 ) in toluene under oxygen.
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Reagents : Hydrazide (1 mmol), isocyanide (1.2 mmol), Pd(OAc)₂ (5 mol%).
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Conditions : Reflux (8 h), O₂ atmosphere.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Cyclocondensation | CS₂, KOH | Reflux, 6 h | 49–75 | Scalable, simple setup |
| Iodine Oxidation | I₂, semicarbazide | Reflux, 12 h | 85–92 | High yield, mild conditions |
| Microwave-Assisted | SiO₂-POCl₃ | Microwave, 20 min | 70–85 | Fast, solvent-free |
| Electrochemical | LiClO₄, Pt electrode | RT, 1.2 V | 55–65 | Eco-friendly, minimal byproducts |
| Pd-Catalyzed | Pd(OAc)₂, O₂ | Reflux, 8 h | 68–78 | Versatile for diverse substituents |
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the oxadiazole ring.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities , including:
- Antimicrobial : Some studies suggest that oxadiazoles possess significant antibacterial and antifungal properties.
- Anticancer : Certain derivatives have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Oxadiazole compounds may modulate inflammatory responses in biological systems .
Medicinal Chemistry Applications
In medicinal chemistry, 5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine has been investigated for its pharmacological profile. Notable applications include:
- Drug Development : The compound serves as a lead structure for synthesizing new drugs targeting various diseases.
- Pharmacodynamics Studies : Understanding how this compound interacts with specific receptors can aid in drug design .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific signaling pathways .
Agricultural Applications
In agriculture, compounds similar to this compound are explored for their potential as:
- Herbicides : Due to their structural characteristics, these compounds may inhibit plant growth by disrupting metabolic processes.
- Pesticides : Their antimicrobial properties can be harnessed to protect crops from fungal infections .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions. The exploration of structural derivatives has led to compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. The chlorophenoxy group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Chlorophenyl vs. Methoxyphenyl Derivatives
- 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine (6AX): This compound () replaces the ethoxy linkage with a methylene group. While structurally similar, the absence of the ether oxygen may reduce polarity and alter pharmacokinetic properties.
- 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine : The methoxy group () introduces electron-donating effects, contrasting with the electron-withdrawing chloro substituent. Such differences can modulate receptor binding; for example, methoxy groups are often associated with improved blood-brain barrier penetration in CNS-targeting drugs.
Chlorophenyl vs. Pyridyl Derivatives
- N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118): This compound () exhibits potent anticancer activity (IC50: 1.1–1.5 µM), comparable to erlotinib. The pyridyl group enhances π-π stacking interactions, while the chlorobenzylidene moiety may contribute to hydrophobic binding.
Heterocycle Variations: Oxadiazole vs. Thiadiazole
- 5-[1-(4-Chlorophenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine (): Replacing the oxygen atom in the oxadiazole ring with sulfur (thiadiazole) increases electron delocalization and lipophilicity.
Cytotoxic Activity Comparisons
GP = Growth Percent; IC50 = Half-maximal inhibitory concentration.
The target compound’s lack of reported IC50/GP values limits direct comparisons, but structural analogs suggest that chloro and pyridyl substituents enhance cytotoxicity. For instance, compound 118 () demonstrates nanomolar potency, highlighting the importance of aromatic and heteroaromatic groups in anticancer activity .
Enzyme Inhibition and Antimicrobial Activity
- Acetylcholinesterase (AChE) Inhibition: identifies 5-aryl-1,3,4-oxadiazol-2-amines with long alkyl chains as potent AChE inhibitors. While the target compound lacks a long alkyl chain, its 4-chlorophenoxyethyl group may still interact with the enzyme’s peripheral anionic site through hydrophobic interactions .
- Antimicrobial Activity: Carbazole-oxadiazole hybrids () with nitro or piperazine substituents show pronounced antimicrobial effects. The target compound’s chloro group could mimic these electron-withdrawing effects, though its efficacy would depend on specific microbial targets .
Biological Activity
5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by an oxadiazole ring, which includes nitrogen and oxygen atoms. With the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol, this compound has garnered attention for its diverse biological activities. The presence of the 4-chlorophenoxyethyl group enhances its chemical properties and potential therapeutic applications.
The oxadiazole moiety is known for its reactivity in nucleophilic substitutions and cyclization reactions. Compounds containing this structure have been reported to exhibit various biological activities, including:
- Anticancer properties : Inhibition of cancer cell proliferation.
- Antibacterial effects : Activity against various bacterial strains.
- Anti-inflammatory effects : Modulation of inflammatory pathways.
Biological Activity Overview
Research indicates that this compound may interact with several biological targets, influencing various physiological processes. Below is a summary of its biological activities based on recent studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against multiple cancer cell lines:
These findings suggest that the compound may act as a potent inhibitor of cancer cell growth by targeting critical pathways involved in tumor progression.
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and proliferation.
- Apoptosis Induction : Evidence suggests that oxadiazole derivatives can trigger programmed cell death in cancer cells.
Case Studies
A study conducted by Zhang et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. The results indicated that compounds with structural similarities to this compound exhibited potent inhibitory effects against various cancer cell lines (e.g., HEPG2 and MCF7) with IC50 values significantly lower than standard chemotherapeutics like staurosporine .
Comparative Analysis with Similar Compounds
The following table compares the structural similarities and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Similarity Index | Biological Activity |
|---|---|---|---|
| 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | 0.80 | Moderate anticancer activity |
| 5-(tert-butyl)-1,3,4-oxadiazol-2-amine | C7H10N4O | 0.74 | Antibacterial |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | 0.59 | High anticancer activity |
This comparative analysis underscores the diverse pharmacological profiles associated with different substitutions on the oxadiazole ring.
Q & A
Q. What are the established synthetic routes for 5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine?
The compound is typically synthesized via cyclization of substituted hydrazides or semicarbazides using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, derivatives of 1,3,4-oxadiazole-2-amine can be prepared by reacting a precursor (e.g., 4-chlorophenoxyethyl acetic acid) with semicarbazide under POCl₃-mediated conditions, followed by neutralization with potassium hydroxide . Optimization of reaction temperature (e.g., 120°C) and stoichiometry is critical for yield improvement.
Table 1: Common Synthetic Conditions
Q. How is structural characterization performed for this compound?
Characterization relies on spectral techniques:
- ¹H/¹³C-NMR : Assigns protons and carbons in the oxadiazole and chlorophenoxyethyl groups. For example, the oxadiazole C2-amine typically appears at δ 8–9 ppm in ¹H-NMR .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and C=N/C–O bonds (~1600–1500 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications influence melatonin receptor (MT1R/MT2R) affinity and CNS permeability?
Substitution on the oxadiazole ring significantly impacts receptor binding. For example:
- Lipophilic substituents (e.g., methyl groups) enhance CNS permeability but reduce MT1R/MT2R affinity due to steric hindrance.
- Replacing oxadiazolone with oxadiazol-2-amine retains nanomolar Ki values (e.g., 100–300 nM) but may reduce blood-brain barrier penetration .
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on MT1R/MT2R Ki | CNS Permeability Prediction | Reference |
|---|---|---|---|
| N-Methylation | ↓ Affinity | ↑ | |
| Oxadiazolone → Oxadiazol-2-amine | ~200 nM | ↓ |
Q. How can researchers resolve contradictions in anticancer activity data across cell lines?
Discrepancies in growth inhibition (e.g., varying GP% values in melanoma vs. leukemia cell lines) require:
- Dose-response assays : Establish IC₅₀ values to compare potency (e.g., NCI-60 panel protocols) .
- Mechanistic studies : Evaluate targets like tubulin polymerization or DNA intercalation to explain cell-type specificity .
- Metabolic stability assays : Assess if differential cytochrome P450 metabolism affects activity .
Q. What strategies improve the antioxidant activity of oxadiazol-2-amine derivatives?
- Electron-donating groups (e.g., methoxy or hydroxyl) on the aryl ring enhance radical scavenging in DPPH assays .
- Conjugation with heterocycles (e.g., carbazole) increases π-π stacking interactions, improving antioxidant capacity .
Methodological Challenges
Q. How can researchers optimize reaction yields for acylated derivatives?
Acylation of the oxadiazol-2-amine scaffold requires:
- Triethylamine as a base : To neutralize HCl byproducts during reactions with acid chlorides .
- Controlled stoichiometry : Excess acylating agents (e.g., benzoyl chloride) drive reactions to completion but may require purification via column chromatography .
Q. What analytical methods validate purity for biologically tested compounds?
- HPLC with UV detection : Purity >95% is required for reliable bioassays.
- Elemental analysis : Confirms C, H, N, S composition within ±0.4% of theoretical values .
Data Interpretation
Q. Why do some oxadiazol-2-amine derivatives show low correlation between in vitro and in vivo activity?
Potential factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
